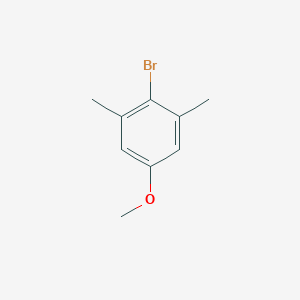

2-Bromo-5-methoxy-1,3-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxy-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWZVIWEDAGMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284601 | |

| Record name | 2-bromo-5-methoxy-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6267-34-1 | |

| Record name | 2-Bromo-5-methoxy-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6267-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 37991 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006267341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6267-34-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-5-methoxy-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Bromo-5-methoxy-1,3-dimethylbenzene

CAS Number: 6267-34-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-methoxy-1,3-dimethylbenzene, a versatile aromatic building block. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines a synthetic application in the preparation of a substituted biphenyl amine, a scaffold of interest in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 4-Bromo-3,5-dimethylanisole, is a halogenated aromatic ether. Its key properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 6267-34-1 | [1][2][3] |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 24-25 °C | [1] |

| Boiling Point | 259.5 °C at 760 mmHg | [1] |

| Density | 1.326 g/cm³ | [1] |

| Refractive Index | 1.532 | [1] |

| Flash Point | 113.3 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol and ether. | |

| Storage | Sealed in a dry place at room temperature. | [1] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its subsequent use in the synthesis of a more complex molecule.

Synthesis of this compound

This protocol describes the synthesis of the title compound via the bromination of 3,5-dimethylanisole.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

3,5-dimethylanisole

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

3% Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel, dissolve 3,5-dimethylanisole in carbon tetrachloride.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride to the cooled mixture over a period of three hours.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C.

-

Quench the reaction by adding a 3% aqueous solution of sodium hydroxide.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the organic solvent under reduced pressure to yield the product.

Application in the Synthesis of 4-methoxy-2,6-dimethylbiphenyl-3-amine

This multi-step protocol illustrates the use of this compound as a key intermediate in the synthesis of a substituted biphenyl amine. This class of compounds is of interest in drug discovery due to their presence in various biologically active molecules.

Overall Synthetic Workflow:

Caption: Synthetic route to 4-methoxy-2,6-dimethylbiphenyl-3-amine.

Step 1: Suzuki Coupling to form 4-Methoxy-2,6-dimethylbiphenyl

This step involves a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

-

To a flame-dried reaction vessel, add this compound, phenylboronic acid (1.1 - 1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Nitration of 4-Methoxy-2,6-dimethylbiphenyl

This step introduces a nitro group onto the biphenyl scaffold.

Materials:

-

4-Methoxy-2,6-dimethylbiphenyl

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane

Procedure:

-

Dissolve 4-Methoxy-2,6-dimethylbiphenyl in dichloromethane and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the product by column chromatography.

Step 3: Reduction of the Nitro Group to form 4-methoxy-2,6-dimethylbiphenyl-3-amine

The final step involves the reduction of the nitro group to an amine.

Materials:

-

4-Methoxy-3-nitro-2,6-dimethylbiphenyl

-

Reducing agent (e.g., Iron powder and Hydrochloric acid, or Tin(II) chloride dihydrate, or catalytic hydrogenation with H₂/Pd-C).

-

Ethanol or Ethyl acetate

Procedure (using Iron/HCl):

-

In a round-bottom flask, suspend 4-Methoxy-3-nitro-2,6-dimethylbiphenyl in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amine.

-

Purify the product by column chromatography or crystallization if necessary.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic building block, its derivatives, such as substituted biphenyl amines, can interact with biological targets. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature a substituted aniline or biphenylamine core. These inhibitors often target specific signaling pathways involved in cell proliferation and survival.

Illustrative Kinase Inhibitor Signaling Pathway:

Caption: Inhibition of a generic RTK signaling pathway.

This diagram illustrates a simplified signaling pathway where a growth factor activates a receptor tyrosine kinase (RTK), leading to downstream signaling that promotes cell proliferation and survival. A substituted biphenyl amine, synthesized from intermediates like this compound, can act as a kinase inhibitor, blocking this pathway and thereby potentially exhibiting anti-cancer effects. The development of such targeted therapies is a significant area of research in modern drug discovery.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to 2-Bromo-5-methoxy-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 2-Bromo-5-methoxy-1,3-dimethylbenzene. Also known as 4-Bromo-3,5-dimethylanisole, this compound serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This document details a robust experimental protocol for its preparation and presents its key physicochemical and spectroscopic data in a structured format. Furthermore, it explores the potential application of this molecule as a key intermediate in the synthesis of bioactive compounds, illustrated through a representative experimental workflow.

Chemical Structure and Properties

This compound is a substituted aromatic compound with the molecular formula C₉H₁₁BrO[1][2]. The structure features a benzene ring substituted with a bromine atom, a methoxy group, and two methyl groups at positions 2, 5, and 1,3 respectively.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Bromo-3,5-dimethylanisole | [1] |

| CAS Number | 6267-34-1 | [2] |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1][2] |

| Appearance | White to light brown solid (<34°C), liquid (>36°C) | |

| Melting Point | 24-25 °C | [1] |

| Boiling Point | 137-139 °C at 20 Torr | |

| Density | 1.326 g/cm³ (predicted) | [1] |

| SMILES | CC1=CC(=CC(=C1Br)C)OC | [2] |

| InChI | InChI=1S/C9H11BrO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 | [3] |

Synthesis of this compound

A reliable method for the synthesis of this compound involves the electrophilic bromination of the electron-rich aromatic ring of 3,5-dimethylanisole.

Experimental Protocol: Bromination of 3,5-dimethylanisole

This protocol is adapted from a procedure reported for the mono-bromination of 3,5-dimethylanisole.

Materials:

-

3,5-dimethylanisole

-

Bromine

-

Carbon Tetrachloride (CCl₄)

-

3% Sodium Hydroxide (NaOH) solution

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of 3,5-dimethylanisole (183.8 mmol) in 300 mL of carbon tetrachloride is prepared in a round-bottom flask equipped with an addition funnel and a magnetic stirrer.

-

The flask is cooled to 0°C in an ice bath.

-

A solution of bromine (183.8 mmol) in 150 mL of carbon tetrachloride is added dropwise to the cooled solution of 3,5-dimethylanisole over a period of three hours.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0°C.

-

The reaction is quenched by the addition of 500 mL of a 3% aqueous sodium hydroxide solution.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a slightly yellow oil.

Expected Yield: ~100%

Diagram 1: Synthesis of this compound

Caption: Synthetic workflow for the preparation of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through spectroscopic analysis.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 6.66 (s, 2H), 3.77 (s, 3H), 2.40 (s, 6H) |

| ¹³C NMR | Data available on PubChem[3] |

Application in Drug Discovery and Development

Halogenated aromatic compounds, such as this compound, are pivotal intermediates in the synthesis of complex organic molecules with potential therapeutic applications. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.

While direct biological activity of this compound is not extensively reported, its utility as a synthetic precursor is significant. For instance, it can be envisioned as a key building block in the synthesis of novel kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways implicated in cancer and other diseases.

Hypothetical Experimental Workflow in Drug Discovery

The following workflow illustrates the potential use of this compound in a drug discovery program aimed at developing a novel kinase inhibitor.

Diagram 2: Experimental Workflow for Kinase Inhibitor Development

Caption: A potential workflow for utilizing this compound in drug discovery.

In this hypothetical workflow, this compound would undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) with a suitable coupling partner to introduce a pharmacophoric element necessary for kinase binding. The resulting compound library would then be screened for inhibitory activity against a target kinase. Active compounds ("hits") would be subjected to structure-activity relationship (SAR) studies and further optimized for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to identify a lead candidate for further development.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a readily accessible and versatile synthetic intermediate. Its well-defined structure and reactivity make it a valuable tool for medicinal chemists and drug development professionals. The detailed synthetic protocol and compiled data in this guide provide a solid foundation for its utilization in the synthesis of novel and complex molecular architectures with potential therapeutic value. Further exploration of its applications in the synthesis of bioactive molecules is warranted and holds promise for the discovery of new therapeutic agents.

References

Synthesis of 2-bromo-5-methoxy-1,3-dimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis route for 2-bromo-5-methoxy-1,3-dimethylbenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the methylation of 3,5-dimethylphenol to yield 5-methoxy-1,3-dimethylbenzene, which is subsequently brominated to afford the final product. This guide presents detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate the replication and optimization of this synthesis.

Synthesis Route Overview

The synthesis of this compound is achieved through a two-step sequence. The first step involves the Williamson ether synthesis to form 5-methoxy-1,3-dimethylbenzene from 3,5-dimethylphenol. The second step is the electrophilic aromatic substitution, specifically bromination, of the resulting anisole derivative. The methoxy group and the two methyl groups direct the incoming electrophile (bromine) to the C2 position, leading to the desired product with high regioselectivity.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-methoxy-1,3-dimethylbenzene (3,5-dimethylanisole)

This procedure outlines the methylation of 3,5-dimethylphenol to produce 5-methoxy-1,3-dimethylbenzene.[1][2]

Materials:

-

3,5-dimethylphenol

-

Iodomethane (Methyl iodide)

-

Anhydrous potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 3,5-dimethylphenol (10 g, 0.082 mol) in DMF (150 ml), add anhydrous potassium carbonate (34 g, 0.25 mol).

-

Cool the mixture in an ice bath.

-

Slowly add iodomethane (12.8 g, 0.090 mol) dropwise to the cooled mixture.

-

Remove the ice bath and stir the reaction mixture overnight at room temperature.

-

After the reaction is complete, add water to the mixture.

-

Extract the aqueous phase with ethyl acetate.

-

Wash the combined organic phases with saturated brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent via vacuum distillation.

-

Purify the product by column chromatography to yield 5-methoxy-1,3-dimethylbenzene.

Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of 5-methoxy-1,3-dimethylbenzene.[3]

Materials:

-

5-methoxy-1,3-dimethylbenzene (3,5-dimethylanisole)

-

Bromine

-

Carbon tetrachloride (CCl₄)

-

3% Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄)

-

Addition funnel

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 5-methoxy-1,3-dimethylbenzene (26 mL, 183.8 mmol) in carbon tetrachloride (300 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Prepare a solution of bromine (9.4 mL, 183.8 mmol) in carbon tetrachloride (150 mL).

-

Add the bromine solution dropwise to the cooled solution of 5-methoxy-1,3-dimethylbenzene over a period of three hours using an addition funnel.

-

Stir the reaction mixture for an additional 30 minutes at 0°C.

-

Quench the reaction by adding a 3% sodium hydroxide solution (500 mL).

-

Separate the organic layer and dry it over magnesium sulfate.

-

Filter the solution and concentrate it in vacuo to obtain the product as a slightly yellow oil.

Data Presentation

The following tables summarize the quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | 220 | 1.016 | 1.537 |

| 5-Methoxy-1,3-dimethylbenzene | C₉H₁₂O | 136.19 | 193 | 0.963 | 1.512 |

| This compound | C₉H₁₁BrO | 215.09 | - | - | - |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield |

| 1 | Methylation | Iodomethane, K₂CO₃ | DMF | Room Temp. | Overnight | 90%[1] |

| 2 | Bromination | Bromine | CCl₄ | 0°C | 3.5 hours | 100% (crude)[3] |

Table 3: Spectroscopic Data for this compound

| Type | Data |

| ¹H NMR (300MHz, CDCl₃) | δ 2.40 (6H, s), 3.77 (3H, s), 6.66 (2H, s)[3] |

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final purified product.

Caption: Detailed workflow for the synthesis of this compound.

This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities. Standard laboratory safety precautions should be strictly followed when handling all chemicals, particularly bromine and carbon tetrachloride.

References

An In-Depth Guide to the IUPAC Nomenclature of 2-Bromo-5-methoxy-1,3-dimethylbenzene

This technical guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the aromatic compound 2-Bromo-5-methoxy-1,3-dimethylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the systematic principles underlying its name, ensuring clarity and precision in scientific communication.

Introduction: The Imperative of Unambiguous Chemical Naming

In the realm of chemical sciences, particularly in pharmaceutical research and development, the precise identification of a molecule is paramount. The IUPAC nomenclature serves as the global standard for naming chemical compounds, providing a systematic and unambiguous method that transcends regional and linguistic barriers. This guide will deconstruct the IUPAC name "this compound" to illustrate the logical application of these foundational rules.

PART 1: Structural Elucidation and Substituent Analysis

The foundation of naming any compound is a thorough understanding of its structure. The compound is a polysubstituted benzene derivative.[1][2] Benzene, a six-carbon aromatic ring, serves as the parent structure.[2] Attached to this ring are four substituents:

-

One Bromo group (-Br)

-

One Methoxy group (-OCH₃)

-

Two Methyl groups (-CH₃)

The relative positions of these substituents on the benzene ring are critical for its unique identity and, consequently, its name.

PART 2: The Systematic Application of IUPAC Nomenclature Rules

The naming of a polysubstituted benzene ring follows a clear, step-by-step process.[1] We will now apply these rules to the structure of this compound.

Step 1: Identification of the Parent Compound

For many substituted aromatic compounds, benzene is the parent name.[2][3] While some monosubstituted benzenes have common names that are accepted by IUPAC (e.g., toluene for methylbenzene, or anisole for methoxybenzene), in a polysubstituted scenario, it is often clearer to use "benzene" as the parent, especially when no single substituent grants the molecule a common parent name of higher priority.[4] In this case, "benzene" is the appropriate parent name.

Step 2: Numbering the Substituents - The Lowest Locant Rule

With multiple substituents, their positions on the ring must be designated by numbers (locants).[5] The primary directive is the lowest locant rule , which dictates that the substituents must be assigned numbers that result in the lowest possible numerical sequence.[2][3]

Let's analyze the possible numbering schemes for this molecule:

To achieve the lowest possible numbering, we must consider all possible starting points and directions of numbering around the ring. The goal is to find the sequence of numbers for the substituents that is the lowest at the first point of difference.

-

Scenario A: Starting at one of the methyl groups and numbering towards the bromo group gives the locants: 1 (methyl), 2 (bromo), 3 (methyl), 5 (methoxy). The set of locants is 1, 2, 3, 5 .

-

Scenario B: Starting at the bromo group and numbering towards a methyl group gives the locants: 1 (bromo), 2 (methyl), 4 (methoxy), 6 (methyl). The set of locants is 1, 2, 4, 6 .

-

Scenario C: Starting at the methoxy group and numbering towards a methyl group gives the locants: 1 (methoxy), 3 (methyl), 4 (bromo), 5 (methyl). The set of locants is 1, 3, 4, 5 .

Comparing these sets of locants (1,2,3,5 vs. 1,2,4,6 vs. 1,3,4,5), the set 1, 2, 3, 5 is the lowest. Therefore, this is the correct numbering scheme.

Step 3: Alphabetical Ordering of Substituents

Once the locants are determined, the substituents are listed in alphabetical order, irrespective of their numerical position.[5][6] The substituents are:

-

B romo

-

M ethoxy

-

M ethyl

When multiple instances of the same substituent exist, prefixes like "di-", "tri-", etc., are used.[7] These prefixes are ignored when alphabetizing.[7] Therefore, for "dimethyl", we consider "m" for methyl in the alphabetical ordering.

The alphabetical order is: Bromo , Methoxy , Methyl .

Step 4: Assembling the Final IUPAC Name

Combining the locants, the alphabetically ordered substituent names, and the parent name, we arrive at the final IUPAC name:

PART 3: Visualization of the Naming Process

To further clarify the logic, the following workflow diagram illustrates the decision-making process in naming this compound.

Caption: Workflow for the systematic IUPAC naming of this compound.

PART 4: Discussion on Functional Group Priority

It is important to note that for the substituents present in this molecule (bromo, methoxy, and methyl), none holds a high priority that would change the parent name of the compound according to IUPAC rules.[12][13][14] Halogens (like bromo), alkoxy groups (like methoxy), and alkyl groups (like methyl) are all treated as prefixes and are ordered alphabetically after the lowest locant rule has been applied.[13][14]

Conclusion

The IUPAC name This compound is derived from a logical and systematic application of established nomenclature rules. By identifying the parent compound as benzene, applying the lowest locant rule to number the substituents (1,3-dimethyl, 2-bromo, 5-methoxy), and then arranging these substituents alphabetically, we arrive at an unambiguous and universally understood name for this specific chemical entity. This systematic approach is fundamental to precision in scientific research and communication.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. byjus.com [byjus.com]

- 3. sarthaks.com [sarthaks.com]

- 4. ochem.weebly.com [ochem.weebly.com]

- 5. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]

- 6. chem.ualberta.ca [chem.ualberta.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C9H11BrO | CID 235992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C9H11BrO) [pubchemlite.lcsb.uni.lu]

- 10. This compound|lookchem [lookchem.com]

- 11. This compound | CAS#:6267-34-1 | Chemsrc [chemsrc.com]

- 12. m.youtube.com [m.youtube.com]

- 13. egpat.com [egpat.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

4-Bromo-3,5-dimethylanisole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-3,5-dimethylanisole, a versatile aromatic building block. It includes a comprehensive list of its synonyms and identifiers, a summary of its key physical and chemical properties, and detailed experimental protocols for its synthesis and potential downstream reactions. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.

Chemical Identity and Synonyms

4-Bromo-3,5-dimethylanisole is a halogenated aromatic ether. For clarity and comprehensive database searching, a list of its synonyms, IUPAC name, and other key identifiers are provided in the table below.

| Identifier Type | Value |

| IUPAC Name | 1-Bromo-4-methoxy-3,5-dimethylbenzene |

| CAS Number | 6267-34-1 |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Synonyms | 2-Bromo-5-methoxy-1,3-dimethylbenzene |

| 3,5-Dimethyl-4-bromoanisole | |

| 4-Bromo-1-methoxy-3,5-dimethylbenzene | |

| 4-Bromo-3,5-dimethylphenyl methyl ether | |

| Anisole, 4-bromo-3,5-dimethyl- | |

| Benzene, 2-bromo-5-methoxy-1,3-dimethyl- | |

| MDL Number | MFCD00461692 |

| EC Number | 613-069-2 |

| InChI Key | RAWZVIWEDAGMPW-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 4-Bromo-3,5-dimethylanisole.

| Property | Value | Reference |

| Appearance | White to light brown solid or liquid | [1] |

| Melting Point | 24-25 °C | [1] |

| Boiling Point | 137-139 °C at 20 Torr | [1] |

| Density | 1.326 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.532 | [2] |

| Flash Point | 113.3 ± 12.0 °C | [2] |

| PSA (Polar Surface Area) | 9.2 Ų | [2] |

| XLogP3 | 3.3 | [2] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 4-Bromo-3,5-dimethylanisole and a representative protocol for its application in a palladium-catalyzed cross-coupling reaction.

Synthesis of 4-Bromo-3,5-dimethylanisole via Bromination

A common method for the synthesis of 4-Bromo-3,5-dimethylanisole is the electrophilic bromination of 3,5-dimethylanisole. The following protocol is adapted from a published procedure.[3]

Reaction Scheme:

Figure 1: Synthesis of 4-Bromo-3,5-dimethylanisole.

Materials:

-

3,5-dimethylanisole

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

3% Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 3,5-dimethylanisole (1.0 eq.) in carbon tetrachloride.

-

Cool the solution to 0 °C using an ice bath.

-

Prepare a solution of bromine (1.0 eq.) in carbon tetrachloride.

-

Add the bromine solution dropwise to the stirred solution of 3,5-dimethylanisole over a period of 3 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes.

-

Quench the reaction by adding a 3% aqueous solution of sodium hydroxide.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Expected Outcome:

This procedure typically yields 4-Bromo-3,5-dimethylanisole as a slightly yellow oil with high purity, often sufficient for use in subsequent reactions without further purification.[3]

Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)

Aryl bromides such as 4-Bromo-3,5-dimethylanisole are common substrates in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C bonds. The Suzuki-Miyaura coupling is a versatile method for this purpose. The following is a general procedure that can be adapted for 4-Bromo-3,5-dimethylanisole.[4][5][6]

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

-

4-Bromo-3,5-dimethylanisole

-

Aryl- or vinylboronic acid or ester (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Inert gas (e.g., argon or nitrogen)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-3,5-dimethylanisole (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications and Research Context

4-Bromo-3,5-dimethylanisole is a valuable intermediate in organic synthesis. Its aryl bromide moiety allows for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions.[2][7][8][9] These reactions are pivotal in the synthesis of complex organic molecules.

While there is limited information on the direct biological activity of 4-Bromo-3,5-dimethylanisole, its derivatives are of interest in medicinal chemistry. For example, molecules containing dimethylisoxazole and related scaffolds, which can be synthesized using precursors like 4-Bromo-3,5-dimethylanisole, have been investigated as inhibitors of proteins such as BRD4, a target in cancer therapy.[10][11] Therefore, 4-Bromo-3,5-dimethylanisole serves as a key starting material for the generation of compound libraries for drug discovery and development.

The logical relationship for the utility of this compound in drug discovery can be visualized as follows:

Figure 3: Logical flow from starting material to lead compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-bromo-5-methoxy-1,3-dimethyl-benzene

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-bromo-5-methoxy-1,3-dimethyl-benzene, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

2-bromo-5-methoxy-1,3-dimethyl-benzene, also known as 4-bromo-3,5-dimethylanisole, is an aromatic organic compound.[1][2][3] Its molecular and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1][2][3][4][5] |

| CAS Number | 6267-34-1 | [1][3][4] |

| Appearance | Solid | [4] |

| Melting Point | 24-25 °C | [1] |

| Boiling Point | 259.5 °C at 760 mmHg | [1] |

| Density | 1.326 g/cm³ | [1] |

| Flash Point | 113.3 °C | [1] |

| Refractive Index | 1.532 | [1] |

| Storage | Sealed in a dry place at room temperature. | [1] |

Synthesis and Experimental Protocols

The synthesis of 2-bromo-5-methoxy-1,3-dimethyl-benzene typically involves the bromination of 3,5-dimethylanisole. Below is a detailed experimental protocol for its synthesis, based on standard bromination procedures for similar aromatic compounds.

Reaction: 3,5-dimethylanisole + Br₂ → 2-bromo-5-methoxy-1,3-dimethyl-benzene + HBr

Materials and Reagents:

-

3,5-dimethylanisole

-

Liquid bromine (Br₂)

-

Iron powder (Fe) or anhydrous iron(III) bromide (FeBr₃) as a catalyst

-

Chloroform (CHCl₃) or other suitable anhydrous solvent

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol for recrystallization

Experimental Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 3,5-dimethylanisole in anhydrous chloroform.

-

Catalyst Addition: Add a catalytic amount of iron powder to the solution.

-

Bromination: Cool the flask in an ice bath to 0 °C. Slowly add a solution of liquid bromine in chloroform dropwise from the dropping funnel with continuous stirring. The reaction is exothermic and should be maintained at a low temperature.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a cold, dilute solution of sodium hydroxide to neutralize the HBr and remove excess bromine.

-

Extraction: Separate the organic layer. Wash the aqueous layer with chloroform. Combine all organic extracts.

-

Drying and Evaporation: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, an oil that may solidify upon standing, can be purified by recrystallization from ethanol to yield the final product, 2-bromo-5-methoxy-1,3-dimethyl-benzene.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the two methyl group protons. The aromatic protons will appear as singlets due to their symmetrical substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, and the methyl carbons.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

Applications in Research and Drug Development

2-bromo-5-methoxy-1,3-dimethyl-benzene is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.

The bromo-substituent can be readily converted to other functional groups through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. The methoxy and dimethyl groups also influence the electronic properties and steric hindrance of the molecule, which can be crucial for its reactivity and the biological activity of its derivatives.

Research into compounds with similar structural motifs, such as brominated and methoxylated benzene rings, has shown potential in the development of anticancer agents. For instance, certain N-(5-methoxyphenyl) methoxybenzenesulphonamides bearing bromo-substitutions have demonstrated potent cytotoxic activity against human breast cancer cell lines (MCF7).[6] This suggests that derivatives of 2-bromo-5-methoxy-1,3-dimethyl-benzene could be explored for similar therapeutic applications.

The general workflow for utilizing such a compound in a drug discovery program is illustrated in the diagram below.

Caption: A generalized workflow for drug discovery, starting from a chemical building block.

Safety and Handling

2-bromo-5-methoxy-1,3-dimethyl-benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 2-Bromo-5-methoxy-1,3-dimethylbenzene|lookchem [lookchem.com]

- 2. This compound | C9H11BrO | CID 235992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:6267-34-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. 2-bromo-5-(tert-butyl)-1,3-dimethylbenzene synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-5-methoxy-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2-Bromo-5-methoxy-1,3-dimethylbenzene (CAS No. 6267-34-1), a versatile aromatic building block in organic synthesis. The document details its participation in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, metallation, and nucleophilic substitution. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating essential data, outlining detailed experimental protocols, and visualizing reaction pathways to facilitate the strategic design and execution of synthetic routes involving this compound.

Introduction

This compound, also known as 4-bromo-2,6-dimethylanisole, is a polysubstituted aromatic compound featuring a bromine atom, a methoxy group, and two methyl groups on a benzene ring. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. The presence of a reactive bromine atom allows for a variety of cross-coupling reactions, while the methoxy and methyl groups influence the electronic and steric properties of the aromatic ring, directing its reactivity in metallation and substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value | Reference(s) |

| CAS Number | 6267-34-1 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 24-25 °C | [1] |

| Boiling Point | 259.5 °C at 760 mmHg | [1] |

| Density | 1.326 g/cm³ | [1] |

Reactivity Profile and Key Transformations

The reactivity of this compound is primarily centered around the carbon-bromine bond, which serves as a handle for various synthetic transformations. The electron-donating methoxy and methyl groups activate the aromatic ring, while their positions influence the regioselectivity of certain reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or its ester. This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds.

Suzuki-Miyaura Coupling Catalytic Cycle

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Potassium isopropyltrifluoroborate | 2 mol% Pd(OAc)₂ / 3 mol% n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 24 | 85 | [3] |

Experimental Protocol: Suzuki-Miyaura Coupling with Potassium Isopropyltrifluoroborate [3]

A mixture of this compound (1.0 equiv), potassium isopropyltrifluoroborate (1.1 equiv), cesium carbonate (3 equiv), palladium(II) acetate (2 mol %), and n-butyl diadamantylphosphonium tetrafluoroborate (n-BuPAd₂) (3 mol %) in a 10:1 mixture of toluene and water (0.20 M) is heated at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Buchwald-Hartwig Amination Catalytic Cycle

Quantitative Data for Buchwald-Hartwig Amination:

Specific experimental data for the Buchwald-Hartwig amination of this compound was not found in the surveyed literature. The following table provides representative conditions based on similar substrates.

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8-12 | (Typical) >80 |

General Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

To an oven-dried Schlenk tube are added this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.03 mmol). Under an inert atmosphere, sodium tert-butoxide (1.4 mmol) is added. Anhydrous toluene (5 mL) is added via syringe, followed by morpholine (1.2 mmol). The Schlenk tube is sealed and placed in a preheated oil bath at 100 °C. The reaction is stirred for 8-12 hours and monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Metallation Reactions

The formation of organometallic reagents from this compound opens up a wide range of synthetic possibilities, allowing for the introduction of various electrophiles.

This compound can be converted to its corresponding Grignard reagent by reaction with magnesium metal. This organomagnesium compound is a potent nucleophile and can react with a variety of electrophiles such as aldehydes, ketones, and esters.

Grignard Reagent Formation and Reaction

Quantitative Data for Grignard Reactions:

Specific experimental data for Grignard reactions of this compound was not found in the surveyed literature. The following table provides a general protocol.

| Entry | Electrophile | Solvent | Product Type |

| 1 | Aldehyde/Ketone | THF or Diethyl Ether | Secondary/Tertiary Alcohol |

General Experimental Protocol: Grignard Reagent Formation and Reaction

Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A small amount of a solution of this compound in anhydrous THF or diethyl ether is added. The reaction is initiated, often with gentle heating or the addition of an iodine crystal. The remaining solution of the aryl bromide is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is then reacted in situ with an electrophile (e.g., an aldehyde or ketone) at an appropriate temperature (often 0 °C to room temperature). The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified.

Directed ortho-lithiation or halogen-metal exchange can be used to generate a highly reactive organolithium species from this compound. This intermediate can then be quenched with various electrophiles.

Lithiation and Electrophilic Quenching

Quantitative Data for Lithiation and Quenching:

| Entry | Lithiating Agent | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | n-BuLi | Iodine | THF | -78 to rt | 1 | 94 | [4] |

Experimental Protocol: Lithiation and Iodination [4]

To a solution of this compound (1.00 g, 4.64 mmol) in an appropriate solvent is added a solution of n-butyllithium (2.5 M in hexane, 1.95 mL, 4.87 mmol) at low temperature. After stirring, iodine (1.29 g, 5.10 mmol) is added. The reaction is then quenched, and the product is extracted and purified to afford the iodinated product.

Nucleophilic Aromatic Substitution

While less common for aryl bromides compared to more activated substrates, nucleophilic aromatic substitution can occur under certain conditions, particularly with strong nucleophiles and/or the use of a catalyst.

Quantitative Data for Nucleophilic Aromatic Substitution:

| Entry | Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | NaOAc | - | DMF | - | - | - | [5] |

Experimental Protocol: Nucleophilic Substitution with Sodium Acetate [5]

This compound is reacted with sodium acetate in DMF to yield the corresponding acetate product.

Synthesis of this compound

This compound can be synthesized from commercially available starting materials.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound [2]

N-bromosuccinimide (1.02 equiv) is added to a solution of 3,5-dimethylanisole (1 equiv) in dichloromethane. The mixture is stirred for one hour at 45 °C. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by silica gel chromatography.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is dominated by the carbon-bromine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile construction of complex molecular architectures. Furthermore, it can be converted into organometallic reagents through Grignard formation or lithiation, providing access to a wide range of functionalized derivatives. The information compiled in this guide, including quantitative data, detailed experimental protocols, and visualized reaction pathways, is intended to empower researchers in the efficient and strategic utilization of this important synthetic intermediate.

References

- 1. This compound | CAS#:6267-34-1 | Chemsrc [chemsrc.com]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. digibug.ugr.es [digibug.ugr.es]

- 5. Hydrogen Peroxide Activated Quinone Methide Precursors with Enhanced DNA Cross-Linking Capability and Cytotoxicity towards Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Bromo-5-methoxy-1,3-dimethylbenzene in Modern Organic Synthesis

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxy-1,3-dimethylbenzene, also known as 4-Bromo-3,5-dimethylanisole, is a halogenated aromatic compound that has emerged as a crucial building block in the landscape of organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, an electron-donating methoxy group, and two methyl groups, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive literature review of its applications, with a focus on its role in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Core Applications: A Gateway to Biaryl Scaffolds

The primary application of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl and substituted aromatic compounds. The bromine atom on the benzene ring serves as an excellent leaving group, facilitating the catalytic cycle of the palladium catalyst.

The presence of the methoxy and dimethyl groups on the aromatic ring influences the electronic and steric properties of the molecule, which can be strategically utilized to control the regioselectivity and reactivity in multi-step syntheses. These functional groups are often integral parts of the final target molecules, contributing to their desired biological activity or material properties.

Physicochemical and Spectral Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key data for this compound.

| Property | Value |

| CAS Number | 6267-34-1 |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Appearance | Solid |

| Melting Point | 24-25 °C |

| Boiling Point | 259.5 °C at 760 mmHg |

| Density | 1.326 g/cm³ |

| Refractive Index | 1.532 |

| Flash Point | 113.3 °C |

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the creation of C-C bonds. Below is a representative experimental protocol for the coupling of this compound with an arylboronic acid, based on established methodologies for similar substrates.

Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

-

Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), 2-3 equivalents)

-

Solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water to quench the reaction and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Visualization of Synthetic Pathway

The following diagram illustrates the central role of this compound in a typical Suzuki-Miyaura cross-coupling reaction to form a biaryl compound.

Caption: Synthetic pathway of a Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Suzuki-Miyaura Coupling

The experimental execution of a Suzuki-Miyaura coupling reaction follows a systematic workflow to ensure optimal results and safety.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its primary application in palladium-catalyzed cross-coupling reactions provides a reliable and efficient route to a wide array of substituted biaryl compounds. The methodologies and data presented in this guide underscore its importance for researchers and professionals in the fields of drug discovery and materials science, enabling the development of novel and complex molecular entities. As the demand for sophisticated organic molecules continues to grow, the strategic use of such well-defined intermediates will remain a cornerstone of innovative chemical synthesis.

A Comprehensive Technical Guide to 4-Bromo-3,5-dimethylanisole for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, and potential applications of 4-Bromo-3,5-dimethylanisole as a key intermediate in pharmaceutical research.

This technical guide provides a detailed overview of 4-Bromo-3,5-dimethylanisole, a valuable chemical intermediate for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical and physical properties, lists reputable suppliers, and offers a detailed, generalized experimental protocol for its synthesis. Furthermore, it explores the potential applications of this compound in medicinal chemistry and drug discovery, supported by visualizations of key experimental workflows.

Chemical and Physical Properties

4-Bromo-3,5-dimethylanisole, with the CAS number 6267-34-1, is a brominated aromatic compound. Its molecular formula is C₉H₁₁BrO, and it has a molecular weight of 215.09 g/mol .[1] The structural characteristics of this compound, specifically the presence of a bromine atom and methoxy and methyl groups on the benzene ring, make it a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 6267-34-1 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Purity | Typically ≥98% | [2] |

Commercial Suppliers

A number of chemical suppliers offer 4-Bromo-3,5-dimethylanisole, typically for research and development purposes. The purity and available quantities can vary between suppliers.

| Supplier | Purity | Available Quantities |

| Santa Cruz Biotechnology | Research Grade | Inquire for details |

| Matrix Scientific | 98% | 5g |

| Oakwood Chemical | Research Grade | Inquire for details |

Spectroscopic Data

The identity and purity of 4-Bromo-3,5-dimethylanisole can be confirmed using various spectroscopic techniques. A key method for structural elucidation is ¹H NMR spectroscopy.

| Spectroscopy | Data |

| ¹H NMR | Spectrum available from chemical databases. |

Experimental Protocol: Synthesis of 4-Bromo-3,5-dimethylanisole

Reaction: Electrophilic Aromatic Bromination

Reagents and Materials:

-

3,5-Dimethylanisole

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

An appropriate solvent (e.g., dichloromethane, acetic acid, or an ionic liquid)

-

A suitable catalyst or reaction promoter if necessary (e.g., iron(III) bromide for Br₂)

-

Sodium thiosulfate or sodium sulfite solution (for quenching)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3,5-dimethylanisole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to the desired temperature (typically 0-5 °C) using an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) to the stirred solution of 3,5-dimethylanisole over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature or allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the excess brominating agent by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite until the color of the bromine disappears.

-

Workup: Transfer the reaction mixture to a separatory funnel. Add deionized water and an organic solvent for extraction. Separate the organic layer, and wash it sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 4-Bromo-3,5-dimethylanisole by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to yield the pure product.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of 4-Bromo-3,5-dimethylanisole.

Applications in Drug Development

Brominated aromatic compounds are crucial intermediates in the pharmaceutical industry.[] They serve as versatile scaffolds for the synthesis of more complex molecules with potential therapeutic activities. The bromine atom can be readily substituted or used in cross-coupling reactions to introduce new functional groups and build molecular complexity.

While specific examples of 4-Bromo-3,5-dimethylanisole in drug development are not widely documented, its structural analogue, 4-bromo-3-methylaniline, has been used in the synthesis of pyrazine-2-carboxamide derivatives with antibacterial activities.[5] This suggests that 4-Bromo-3,5-dimethylanisole could similarly be employed as a starting material or intermediate in the discovery of new therapeutic agents.

The general utility of such brominated intermediates in drug discovery includes:

-

Lead Optimization: Modifying the structure of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

-

Combinatorial Chemistry: Serving as a key building block for the rapid synthesis of large libraries of related compounds for high-throughput screening.

-

Synthesis of Complex Natural Products: Acting as a precursor in the total synthesis of biologically active natural products and their analogues.

Logical Relationship Diagram

Caption: The role of 4-Bromo-3,5-dimethylanisole as an intermediate in drug discovery.

Conclusion

4-Bromo-3,5-dimethylanisole is a commercially available chemical with significant potential as an intermediate in organic synthesis, particularly within the realm of pharmaceutical research and development. Its straightforward, albeit generalized, synthesis and the reactivity of the bromine substituent make it an attractive starting point for the creation of novel molecules with potential therapeutic value. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic endeavors.

References

- 1. scbt.com [scbt.com]

- 2. Matrix Scientific 4-BROMO-3,5-DIMETHYLANISOLE-5G, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. Synthesis method of 4-bromo-3-methyl anisole - Eureka | Patsnap [eureka.patsnap.com]

- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-methoxy-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is a powerful tool for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials.

This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-5-methoxy-1,3-dimethylbenzene, a sterically hindered aryl bromide. The presence of two ortho-methyl groups adjacent to the bromine atom poses a significant steric challenge, often requiring specialized catalyst systems and optimized reaction conditions to achieve high yields. The methodologies described herein are based on established procedures for sterically demanding substrates and aim to provide a robust starting point for researchers.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The aryl bromide undergoes oxidative addition to the palladium(0) catalyst, forming a palladium(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1][2]

Experimental Protocols

This section provides a detailed protocol for the Suzuki coupling of this compound with a generic arylboronic acid. Due to the sterically hindered nature of the substrate, the choice of a bulky, electron-rich phosphine ligand is crucial for achieving high catalytic activity.[3][4][5]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar bulky phosphine ligand (2-4 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous (2-3 equiv)

-

Toluene or 1,4-Dioxane, anhydrous

-

Water, degassed

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for workup and purification

Reaction Setup:

-

To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and anhydrous potassium phosphate.

-

In a separate vial, weigh the palladium(II) acetate and the phosphine ligand and add them to the reaction flask.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Add the anhydrous solvent (e.g., toluene or dioxane) and a small amount of degassed water (e.g., a 10:1 solvent-to-water ratio) via syringe. The reaction mixture should be approximately 0.1 M in the aryl bromide.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically within 4-24 hours), cool the reaction mixture to room temperature.

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki coupling of sterically hindered aryl bromides, providing a starting point for optimization.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-24 | Good to Excellent | A robust system for many sterically hindered couplings. |

| Pd₂(dba)₃ (1.5) | AntPhos (3) | K₃PO₄ (3) | Toluene | 110 | 18 | High | Particularly effective for di-ortho-substituted aryl halides.[5] |

| Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 8-16 | Good to Excellent | Another effective Buchwald ligand for challenging substrates. |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12-24 | Moderate to Good | A more traditional catalyst, may be less effective for this substrate.[6] |

Mandatory Visualization

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for the Suzuki coupling protocol.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

Buchwald-Hartwig amination of 4-Bromo-3,5-dimethylanisole

An Application Note on the Buchwald-Hartwig Amination of 4-Bromo-3,5-dimethylanisole

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of aryl amines, which are key structural motifs in a vast array of bioactive molecules and functional materials. This document provides detailed application notes and a generalized protocol for the , an electron-rich and sterically hindered aryl bromide. The presence of the two methyl groups ortho to the site of coupling presents a synthetic challenge that necessitates careful optimization of reaction conditions.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate

Application Notes and Protocols for the Formation of (5-Methoxy-2,4-dimethylphenyl)magnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The successful preparation of a Grignard reagent is highly dependent on the structure of the organic halide, reaction conditions, and the purity of reagents and solvents. This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 2-Bromo-5-methoxy-1,3-dimethylbenzene. This particular aryl halide presents unique challenges due to the steric hindrance imposed by the two ortho-methyl groups and the electronic influence of the methoxy group. These factors can affect the rate of formation and the overall yield of the Grignard reagent. The following protocols are designed to address these challenges and provide a reliable method for the synthesis of (5-Methoxy-2,4-dimethylphenyl)magnesium bromide, a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Data Presentation

The formation of Grignard reagents from sterically hindered and electronically modified aryl bromides can be influenced by several factors. The following table summarizes typical reaction conditions and reported yields for the formation of Grignard reagents from various substituted aryl bromides, providing a comparative context for the synthesis of (5-Methoxy-2,4-dimethylphenyl)magnesium bromide.

| Aryl Bromide | Solvent | Initiation Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Bromobenzene | Diethyl ether | Iodine crystal | Reflux | 1 - 2 | ~95% | [1][2] |

| p-Bromoanisole | Tetrahydrofuran | 1,2-Dibromoethane | 50 | 2 | High | [3] |

| o-Bromoanisole | Tetrahydrofuran | Iodine crystal | Reflux | 1 - 2 | ~90% | [4] |

| 2-Bromomesitylene | Tetrahydrofuran | Dropwise addition | Reflux | 3 | High | [5] |

| 2,6-Dimethylbromobenzene | Tetrahydrofuran | Not specified | Reflux | Not specified | Commercially available as 1.0 M solution | [Sigma-Aldrich] |

| 1-Bromo-4-chlorobenzene | Diethyl ether | Iodine crystal | Reflux | 1 | 75% (crude) | [Investigating a Chemoselective Grignard Reaction] |

| m-Methoxybromobenzene | 2-Methyltetrahydrofuran | 1,2-Dibromoethane or Iodine | 80 | 2 | High | [6] |

Experimental Protocols

Protocol 1: Standard Grignard Reagent Formation

This protocol outlines the standard procedure for the formation of (5-Methoxy-2,4-dimethylphenyl)magnesium bromide using thermal activation.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal or 1,2-dibromoethane

-

Inert gas (Argon or Nitrogen)

-